Cas no 76497-51-3 (Istamycin A(0))

Istamycin A(0) structure
Istamycin A(0) structure
Nome del prodotto:Istamycin A(0)
Numero CAS:76497-51-3
MF:C15H32N4O4
MW:332.438983917236
CID:2070576
PubChem ID:175076

Istamycin A(0) Proprietà chimiche e fisiche

Nomi e identificatori

    • Istamycin A(0)
    • Sannamycin B
    • 2-Amino-1-O-[2-amino-2,3,4,6-tetradeoxy-6-(methylamino)-α-D-erythro-hexopyranosyl]-2,3,5-trideoxy-4-O-methyl-5-(methylamino)-D-allo-inositol
    • KA 7038III
    • CHEBI:223498
    • L-Chiro-Inositol, 4-amino-3-O-(2-amino-2,3,4,6-tetradeoxy-6-(methylamino)-alpha-D-erythro-hexopyranosyl)-1,4,5-trideoxy-6-O-methyl-1-(methylamino)- sulfate, hydrate (1:2:4)
    • 6-amino-2-hydroxy-4-methoxy-3-(methylamino)cyclohexyl 2-amino-2,3,4,6-tetradeoxy-6-(methylamino)hexopyranoside
    • D-epi-Inositol, 5-amino-6-O-(2-amino-2,3,4,6-tetradeoxy-6-(methylamino)-alpha-D-erythro-hexopyranosyl)-2,4,5-trideoxy-3-O-methyl-2-(methylamino)-
    • DTXSID50993337
    • AKOS040753920
    • 73522-71-1
    • L-chiro-Inositol, 4-amino-3-O-(2-amino-2,3,4,6-tetradeoxy-6-(methylamino)-alpha-D-erythro-hexopyranosyl)-1,4,5-trideoxy-6-O-methyl-1-(methylamino)-
    • Istamycin A(sub 0)
    • BRN 1432330
    • 3-amino-2-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-5-methoxy-6-(methylamino)cyclohexan-1-ol
    • KA 7038VI
    • Antibiotic KA 7038VI
    • 72503-80-1
    • Sannamycin C
    • Antibiotic KA 7038III
    • 76497-51-3
    • Q27155373
    • Istamycin B0
    • C17990
    • CHEBI:81441
    • (1R,2R,3R,5S,6S)-3-amino-2-((2R,3R,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl)oxy-5-methoxy-6-(methylamino)cyclohexan-1-ol
    • (1R,2R,3R,5S,6S)-3-amino-2-[(2R,3R,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-5-methoxy-6-(methylamino)cyclohexan-1-ol
    • Inchi: InChI=1S/C15H32N4O4/c1-18-7-8-4-5-9(16)15(22-8)23-14-10(17)6-11(21-3)12(19-2)13(14)20/h8-15,18-20H,4-7,16-17H2,1-3H3
    • Chiave InChI: GKYYNFPFPFRFFN-UHFFFAOYSA-N
    • Sorrisi: CNCC1CCC(C(O1)OC2C(CC(C(C2O)NC)OC)N)N

Proprietà calcolate

  • Massa esatta: 332.24235551g/mol
  • Massa monoisotopica: 332.24235551g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 6
  • Complessità: 362
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 8
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 124Ų
  • XLogP3: -2.4
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd
江苏科伦多食品配料有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
江苏科伦多食品配料有限公司
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jincang Pharmaceutical (Shanghai) Co., LTD.